3-Nitro-2,5-bis-trifluoromethyl-pyridine
Description
Historical Context of Fluorinated Pyridine (B92270) Synthesis Research
The field of fluorinated pyridine chemistry has a rich history driven by the unique properties that fluorine atoms impart to organic molecules. The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, utilizing a process of chlorination and subsequent fluorination of picoline, analogous to the synthesis of benzotrifluoride. jst.go.jp This early work laid the foundation for the development of trifluoromethylpyridines (TFMPs), which have since become crucial intermediates in the agrochemical and pharmaceutical industries. nih.govresearchoutreach.org
The 1960s saw significant advancements with the first reported synthetic methods for obtaining perfluoropyridine. guidechem.com These early routes involved the high-temperature defluorination of perfluoropiperidine over metals like iron or nickel. guidechem.com Concurrently, researchers developed alternative methods, such as heating pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410), which provided another pathway to these highly fluorinated scaffolds. guidechem.com
Since those pioneering efforts, the synthetic toolkit for accessing fluorinated pyridines has expanded considerably. Key industrial methods that have been developed include:
Chlorine/Fluorine Exchange: This involves the synthesis of a trichloromethylpyridine intermediate followed by a fluorine exchange reaction, often using hydrogen fluoride. jst.go.jpnih.gov This has become a common route for large-scale production.
Cyclocondensation Reactions: This approach constructs the pyridine ring from smaller, trifluoromethyl-containing building blocks. jst.go.jpnih.gov
Direct Trifluoromethylation: This method introduces a trifluoromethyl group directly onto a pre-formed pyridine ring. nih.gov
These synthetic advancements have made a wide array of trifluoromethyl-substituted pyridines accessible for research and commercial development, leading to a rapid and consistent increase in research and patent activity since the 1980s. nih.gov
Significance of Nitropyridine Scaffolds in Advanced Organic Synthesis
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of clinically important molecules. fishersci.com When substituted with a nitro group (–NO₂), the resulting nitropyridine scaffold becomes a particularly versatile tool in advanced organic synthesis.
The significance of the nitro group stems from its powerful electron-withdrawing nature. This property profoundly influences the pyridine ring in several key ways:
Activation for Nucleophilic Aromatic Substitution: The nitro group strongly reduces the electron density of the pyridine ring, which facilitates reactions with nucleophiles. This allows for the displacement of leaving groups or even hydrogen atoms on the ring, providing a reliable method for introducing further functionalization.
Directing Group: The nitro group can direct incoming substituents to specific positions on the pyridine ring during further chemical transformations.
Versatile Precursor: The nitro group itself can be chemically transformed into a wide variety of other functional groups. It can be reduced to form an amino group (–NH₂), which is a key step in the synthesis of many complex molecules. It can also serve as a precursor for cyano, formyl, or acyl groups, earning it the description of a "synthetic chameleon". orgsyn.org
Due to these characteristics, nitropyridines are highly valuable and readily available precursors for a diverse range of mono- and polynuclear heterocyclic systems. nih.gov Their utility is demonstrated in the synthesis of numerous biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The ability of the nitro group to serve as a leaving group in denitrative cross-coupling reactions further expands its utility, allowing for the formation of carbon-nitrogen bonds under catalytic conditions. google.com
Overview of Research Trajectories for 3-Nitro-2,5-bis-trifluoromethyl-pyridine
A thorough review of scientific literature and chemical databases reveals no specific research findings, synthetic reports, or documented applications for the compound This compound . Its absence from these records suggests that it is either a novel, highly specialized, or as-yet-unsynthesized molecule.
The research trajectories for closely related compounds, such as those containing both nitro and trifluoromethyl groups on a pyridine ring, are typically focused on their use as intermediates in the synthesis of high-value products like pharmaceuticals and agrochemicals. nih.govmdpi.com Compounds with multiple electron-withdrawing groups, such as the two trifluoromethyl groups and one nitro group in this molecule's structure, are expected to be highly reactive toward nucleophilic substitution. Research would likely focus on leveraging this reactivity to build more complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6N2O2/c8-6(9,10)3-1-4(15(16)17)5(14-2-3)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZMPXEDDCQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Nitro 2,5 Bis Trifluoromethyl Pyridine
Regioselective Nitration Strategies in Highly Substituted Pyridine (B92270) Systems
The introduction of a nitro group onto the 2,5-bis-trifluoromethyl-pyridine core is a formidable task due to the severe deactivation of the pyridine ring towards electrophilic aromatic substitution.
Mechanistic Investigations of Electrophilic Aromatic Nitration on 2,5-bis-trifluoromethyl-pyridine
The mechanism of electrophilic aromatic nitration on 2,5-bis-trifluoromethyl-pyridine is governed by the powerful electron-withdrawing effects of both the pyridine ring nitrogen and the two trifluoromethyl substituents. Pyridine itself is significantly less reactive than benzene (B151609) in electrophilic aromatic substitution reactions because the electronegative nitrogen atom inductively withdraws electron density from the ring. stackexchange.com This deactivating effect is further intensified under the strongly acidic conditions required for nitration, as the nitrogen atom becomes protonated, leading to the formation of a pyridinium (B92312) cation. This cation is even more electron-deficient, further slowing the rate of electrophilic attack. stackexchange.com
The trifluoromethyl group is one of the strongest electron-withdrawing groups, and its presence on the pyridine ring exacerbates the deactivation. In 2,5-bis-trifluoromethyl-pyridine, these groups at the 2- and 5-positions significantly reduce the electron density of the aromatic system, making it highly resistant to electrophilic attack.
The regioselectivity of the nitration is also dictated by these electronic factors. In electrophilic substitution of pyridine, attack at the 3-position (meta-position) is favored over the 2- or 4-positions (ortho- and para-positions). quora.comquora.com This is because the resonance structures of the intermediates formed from attack at the 2- and 4-positions place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.com Attack at the 3-position, however, results in an intermediate where the positive charge is distributed across the carbon atoms of the ring, avoiding the nitrogen atom. quora.com
The trifluoromethyl groups at the 2- and 5-positions further reinforce this inherent preference for 3-substitution. Being strong meta-directors themselves in aromatic systems, they further deactivate the positions ortho and para to them. In the case of 2,5-bis-trifluoromethyl-pyridine, the 4- and 6-positions are ortho and para to the trifluoromethyl groups, and the 2-position is occupied. This leaves the 3-position as the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
Table 1: Influence of Substituents on the Regioselectivity of Electrophilic Nitration of Pyridine
| Substituent Position | Substituent | Electronic Effect | Directing Influence on Nitration |
| 1 | Nitrogen Atom | Inductively and Resonantly Withdrawing | Meta (3- and 5-positions) |
| 2 | -CF₃ | Strongly Inductively and Resonantly Withdrawing | Meta to itself (4- and 6-positions) |
| 5 | -CF₃ | Strongly Inductively and Resonantly Withdrawing | Meta to itself (2- and 4-positions) |
Directed Nitration Approaches for Enhanced Regioselectivity
While the inherent electronics of 2,5-bis-trifluoromethyl-pyridine strongly favor nitration at the 3-position, directed nitration strategies can be employed in other systems to achieve regioselectivity that might not be intrinsically favored. One common approach is directed ortho metalation, where a directing group guides the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile. harvard.edu However, for the synthesis of 3-Nitro-2,5-bis-trifluoromethyl-pyridine, such a strategy is likely unnecessary due to the overwhelming electronic preference for the 3-position.
A more relevant consideration is the use of specific nitrating agents that can overcome the high activation barrier of the deactivated substrate. While traditional mixed acid (HNO₃/H₂SO₄) is often used, it requires harsh conditions. quora.com Alternative nitrating systems, such as those involving dinitrogen pentoxide (N₂O₅), can sometimes offer milder reaction conditions. rsc.org
Precursor Synthesis Pathways to 2,5-bis-trifluoromethyl-pyridine
The availability of the starting material, 2,5-bis-trifluoromethyl-pyridine, is crucial. Its synthesis often involves multi-step processes starting from more common pyridine derivatives.
Multistep Synthesis of Fluorinated Pyridine Precursors
A common industrial approach to trifluoromethylpyridines begins with picolines (methylpyridines). For instance, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate, can be synthesized from 3-picoline. nih.govjst.go.jp This process typically involves a high-temperature, vapor-phase reaction involving both chlorination and fluorination. nih.govjst.go.jp The methyl group is first chlorinated to a trichloromethyl group, which is then fluorinated to a trifluoromethyl group. Concurrently, chlorination of the pyridine ring can occur.
Building upon this, the synthesis of 2,5-bis-trifluoromethyl-pyridine could plausibly start from a lutidine (dimethylpyridine) precursor, such as 2,5-lutidine. A multi-step sequence would involve:
Radical Chlorination: The two methyl groups of 2,5-lutidine would be converted to trichloromethyl groups using a radical chlorination initiator under harsh conditions.
Halogen Exchange (Halex) Reaction: The resulting 2,5-bis(trichloromethyl)pyridine would then undergo a halogen exchange reaction with a fluorine source, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), to yield 2,5-bis-trifluoromethyl-pyridine.
Catalytic Approaches in Pyridine Ring Formation with Fluorinated Moieties
Modern synthetic methods also allow for the construction of the pyridine ring from acyclic, fluorinated building blocks. Catalytic methods, such as [2+2+2] cycloaddition reactions, can be employed to form the pyridine ring with pre-installed trifluoromethyl groups. For example, a cobalt-catalyzed cycloaddition of a trifluoromethyl-containing diyne with a nitrile could be a potential route.
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, a dihalopyridine could be coupled with a trifluoromethylating agent. Alternatively, a pyridine derivative with two different leaving groups could be sequentially functionalized. For example, 2-bromo-5-iodopyridine (B107189) could first undergo a trifluoromethylation at the more reactive 5-position, followed by a second trifluoromethylation at the 2-position.
Table 2: Comparison of Precursor Synthesis Strategies
| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |
| Multi-step from Lutidine | 2,5-Lutidine | Radical Chlorination, Halogen Exchange | Utilizes readily available starting materials. | Requires harsh reaction conditions and handling of corrosive reagents. |
| Catalytic Ring Formation | Fluorinated alkynes, nitriles | [2+2+2] Cycloaddition | High atom economy, potential for good regioselectivity. | Requires specialized catalysts and fluorinated starting materials. |
| Cross-Coupling Reactions | Dihalopyridines, Trifluoromethylating agents | Pd-catalyzed coupling | Milder reaction conditions, good functional group tolerance. | Requires synthesis of specific dihalopyridine precursors and often expensive trifluoromethylating agents. |
Optimization of Reaction Conditions for this compound Synthesis
Given the extreme deactivation of the 2,5-bis-trifluoromethyl-pyridine substrate, the optimization of reaction conditions is critical to achieve a reasonable yield of the desired 3-nitro product.
The nitration of such an electron-deficient system will likely require forcing conditions. Key parameters to consider for optimization include:
Nitrating Agent: A very strong electrophile is necessary. This is typically achieved with a mixture of concentrated nitric acid and a strong dehydrating acid, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). The use of oleum would generate a higher concentration of the active nitronium ion (NO₂⁺).
Reaction Temperature: Elevated temperatures will be required to overcome the high activation energy of the reaction. However, excessively high temperatures can lead to decomposition and the formation of byproducts. A careful optimization of the temperature profile is necessary.
Reaction Time: Due to the slow reaction rate, extended reaction times are expected to be necessary to achieve significant conversion.
Catalyst: While not a catalyst in the traditional sense, the choice and concentration of the strong acid (e.g., H₂SO₄) is crucial as it facilitates the formation of the nitronium ion.
Table 3: Hypothetical Optimization of Nitration Conditions
| Parameter | Condition | Rationale | Expected Outcome |
| Nitrating System | 90% HNO₃ / 20% Oleum | Maximizes the concentration of the nitronium ion electrophile. | Increased reaction rate compared to standard mixed acid. |
| Temperature | 100-120 °C | Provides sufficient thermal energy to overcome the high activation barrier. | Increased conversion of the starting material. |
| Reaction Time | 12-24 hours | Allows the slow reaction to proceed to a reasonable level of completion. | Higher yield of the nitrated product. |
| Substrate Addition | Slow addition to acid mixture | Controls the exothermic nature of the reaction and minimizes side reactions. | Improved safety and potentially higher selectivity. |
Solvent Effects on Reaction Yield and Purity
The choice of solvent is critical in the nitration of highly deactivated aromatic systems. For substrates like 2,5-bis(trifluoromethyl)pyridine (B1591522), the solvent often serves as both the reaction medium and a component of the nitrating system. The primary role of the solvent system is to generate a sufficiently powerful electrophile, the nitronium ion (NO₂⁺), and to enable the reaction to proceed at a practical rate.
Conventional nitration is typically performed in a mixture of concentrated nitric acid and a strong protic acid, which also acts as the solvent. Research on analogous electron-deficient aromatic compounds, such as 1,4-bis(trifluoromethyl)benzene, indicates that the concentration of the acidic solvent is a key parameter. google.comgoogle.com
Key Research Findings:
Fuming Sulfuric Acid (Oleum): For severely deactivated rings, fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, is often employed. The SO₃ sequesters any water present, which would otherwise inhibit the formation of the nitronium ion, thereby maximizing the concentration of the active electrophile. google.comgoogle.com In analogous systems, increasing the concentration of SO₃ in oleum has been shown to improve reaction rates and yields, though it may also increase the risk of side reactions like sulfonation.
Trifluoroacetic Anhydride (B1165640): Trifluoroacetic anhydride is another solvent system used for nitrating deactivated pyridines. It reacts with nitric acid to form trifluoroacetyl nitrate, a potent nitrating agent. This can sometimes allow for nitration under less acidic conditions compared to oleum. researchgate.netresearchgate.net
Fluorinated Alcohols: Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been explored as mediums for nitration under milder, catalyst-free conditions. chemistryviews.org HFIP can stabilize the nitronium ion and intermediate species through hydrogen bonding, potentially promoting the reaction on deactivated substrates. However, its efficacy on a system as deactivated as 2,5-bis(trifluoromethyl)pyridine has not been specifically documented.
The purity of the final product is highly dependent on the solvent system's ability to minimize side reactions. In the case of this compound, over-nitration or sulfonation are potential side reactions that must be controlled through careful selection of the solvent and reaction conditions.
| Solvent System | Typical Conditions | Effect on Yield | Effect on Purity |
| HNO₃ / H₂SO₄ | High Temperature | Low to Moderate | Variable, risk of incomplete reaction |
| HNO₃ / Oleum (% SO₃) | Moderate to High Temp. | Moderate to High | Good, minimizes water |
| HNO₃ / TFAA | 0 °C to Room Temp. | Moderate | Good, avoids sulfonation |
| HNO₃ / HFIP | Room Temperature | Potentially Moderate | Potentially High, milder conditions |
Note: This table is based on general principles of nitrating deactivated aromatic systems, as specific data for this compound is not available in published literature.
Temperature and Pressure Optimization Studies
Temperature is a critical parameter that must be carefully controlled to achieve a successful synthesis of this compound. Due to the high activation energy barrier for the nitration of the deactivated 2,5-bis(trifluoromethyl)pyridine ring, elevated temperatures are generally necessary to drive the reaction forward at a reasonable rate. youtube.com
Key Research Findings:
High-Temperature Requirement: Nitration of deactivated pyridines often requires temperatures in the range of 100-150 °C or higher when using conventional mixed acid (HNO₃/H₂SO₄) systems. youtube.com For the analogous nitration of 1,4-bis(trifluoromethyl)benzene, temperatures between 90 °C and 105 °C have been reported. google.com
Temperature and Selectivity: While higher temperatures increase the reaction rate, they can also lead to decreased selectivity and the formation of undesired byproducts. An optimal temperature must be found that balances reaction rate with product purity. For instance, excessively high temperatures in the presence of oleum can promote unwanted sulfonation.
Pressure: For liquid-phase batch nitrations of this type, the reaction is typically carried out at atmospheric pressure. Super-atmospheric pressure is not a standard parameter for optimization unless volatile reagents are used at temperatures above their boiling points, or in specific industrial-scale vapor-phase reactions, which are not commonly reported for this type of specialty chemical synthesis. nih.gov
An optimization study would involve a systematic variation of the reaction temperature while monitoring the consumption of the starting material and the formation of the desired product and byproducts, typically using techniques like GC-MS or HPLC.
| Temperature Range | Reaction Rate | Potential Byproducts |
| < 80 °C | Very Slow / No Reaction | - |
| 80 - 120 °C | Moderate | Minimal |
| > 120 °C | Fast | Increased risk of sulfonation, decomposition |
Note: This table represents expected trends for the nitration of a highly deactivated pyridine. Specific optimal temperatures for this compound are not documented.
Alternative Synthetic Routes to this compound
Given the harsh conditions required for the direct nitration of 2,5-bis(trifluoromethyl)pyridine, researchers are interested in alternative routes that might offer milder conditions, better yields, or improved safety profiles. These can include building the ring system with the nitro group already in place or employing modern synthetic methodologies.
Reactivity and Chemical Transformations of 3 Nitro 2,5 Bis Trifluoromethyl Pyridine
Reactions Involving the Nitro Group
The nitro group at the C-3 position is a key site for chemical modification, offering pathways to introduce new functionalities.
The conversion of an aromatic nitro group to a primary amine is a fundamental and widely utilized transformation. For 3-Nitro-2,5-bis-trifluoromethyl-pyridine, this reduction would yield 2,5-bis(trifluoromethyl)pyridin-3-amine, a valuable intermediate for further synthesis. The most common method for this transformation is catalytic hydrogenation. google.comtcichemicals.com
Mechanistically, the reaction is believed to proceed on the surface of a heterogeneous metal catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C). researchgate.net The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed. The highly electron-deficient nature of the pyridine (B92270) ring in the target molecule may influence the kinetics of this reduction, though specific studies are lacking.
Table 1: Potential Conditions for Reduction of Aromatic Nitro Groups This table is based on general methodologies and not on specific experimental data for this compound.
| Method | Typical Reagents & Catalysts | General Conditions |
|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni | Methanol or Ethanol solvent, room temperature to moderate heat, atmospheric to high pressure. |
| Chemical Reduction | Fe/HCl, SnCl₂/HCl, Na₂S₂O₄ | Aqueous or alcoholic solutions, often requiring heat. |
The pyridine ring is profoundly activated towards nucleophilic attack by the combined electron-withdrawing effects of the two trifluoromethyl groups and the nitro group. nih.gov In such highly activated systems, the nitro group itself can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.netnih.gov This would allow for the direct displacement of the nitro group by a variety of nucleophiles (e.g., alkoxides, amines, thiols) to introduce diverse substituents at the C-3 position. The reaction would proceed through a negatively charged intermediate, a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. However, no specific examples of this transformation have been documented for this compound.
The scientific literature is silent on other derivatizations of the nitro group for this specific molecule. General reactions of aromatic nitro compounds, such as condensation with aldehydes or ketones under basic conditions, remain unexplored in this context.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in this compound is dominated by the electronic effects of the nitro and trifluoromethyl groups.
Influence of Nitro and Trifluoromethyl Groups on Ring Reactivity
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. The presence of a nitro group and two trifluoromethyl groups further exacerbates this electron deficiency. Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects.
The nitro group at the 3-position, along with the trifluoromethyl groups at the 2- and 5-positions, strongly deactivates the pyridine ring towards electrophilic aromatic substitution. Electrophilic attack is generally disfavored on pyridine rings unless they bear strong electron-donating groups, which is not the case here.
Conversely, this significant electron deficiency renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The strong electron-withdrawing substituents stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, thereby lowering the activation energy for the substitution reaction. stackexchange.com The positions ortho and para to the electron-withdrawing groups are particularly activated for nucleophilic attack.
Regioselectivity of Further Substitutions
In this compound, the positions available for substitution are C-4 and C-6. Based on the principles of nucleophilic aromatic substitution on pyridines, the regioselectivity of further substitutions can be predicted. stackexchange.com
The nitro group at C-3 activates the ortho (C-2 and C-4) and para (C-6, relative to the nitrogen) positions. The trifluoromethyl group at C-2 activates the ortho (C-3) and para (C-6) positions. The trifluoromethyl group at C-5 activates the ortho (C-4 and C-6) positions.
Considering the combined activating effects of all three substituents, the C-4 and C-6 positions are the most likely sites for nucleophilic attack. A nucleophile attacking at C-4 would be ortho to both the nitro group at C-3 and the trifluoromethyl group at C-5. An attack at C-6 would be para to the trifluoromethyl group at C-2 and ortho to the trifluoromethyl group at C-5. The relative reactivity of these positions would depend on the specific nucleophile and reaction conditions. It is plausible that a mixture of products could be obtained, though one regioisomer may predominate. For instance, in related 2-substituted-5-nitropyridines, nucleophilic substitution often occurs at the position ortho or para to the nitro group. nih.gov
Photochemical and Thermal Transformations
The presence of nitro and trifluoromethyl groups also influences the stability of the molecule under light and heat.
Light-Induced Reactions of this compound
Furthermore, light can promote the substitution of the nitro group. For some nitropyridines, irradiation can lead to the formation of radical species that can initiate further reactions. acs.orgresearchgate.net The presence of trifluoromethyl groups can also influence the photochemical reactivity. Light-induced trifluoromethylation of other heterocyclic compounds has been reported, suggesting the C-CF₃ bond can be photochemically active under certain conditions. acs.org It is also possible that photolysis could lead to ring-opening or rearrangement reactions, although such pathways would likely require high-energy irradiation.
Thermal Decomposition and Rearrangement Studies
The thermal stability of nitroaromatic compounds is a subject of significant interest, particularly in the context of energetic materials. nih.govresearchgate.net Generally, the thermal decomposition of nitroaromatic compounds is initiated by the cleavage of the C-NO₂ bond. dtic.mildtic.mil The presence of multiple electron-withdrawing groups, such as in this compound, is expected to influence the thermal stability.
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound were not found, studies on other nitroaromatic compounds show that decomposition temperatures and mechanisms are highly dependent on the substitution pattern. bibliotekanauki.pl For instance, the presence of ortho substituents can sometimes lead to intramolecular rearrangement pathways with lower activation energies. dtic.mil The trifluoromethyl groups are generally considered to be thermally stable, but their strong inductive effect could influence the bond dissociation energy of the adjacent C-C and C-N bonds within the pyridine ring. The decomposition of such a molecule would likely result in the formation of various gaseous products and a carbonaceous residue. wmich.edu
Derivatization Strategies and Analogue Synthesis Based on 3 Nitro 2,5 Bis Trifluoromethyl Pyridine
Synthesis of Amine Derivatives (e.g., 2,5-Bis-trifluoromethyl-pyridin-3-ylamine)
The conversion of the 3-nitro group to a 3-amino group is a pivotal transformation, yielding 2,5-Bis-trifluoromethyl-pyridin-3-ylamine, a key building block for further functionalization, including the synthesis of fused heterocyclic systems. This reduction can be achieved through several methods, with catalytic hydrogenation and chemoselective techniques being the most prominent.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For substrates like 3-Nitro-2,5-bis-trifluoromethyl-pyridine, the choice of catalyst and reaction conditions is crucial to ensure selective reduction of the nitro group without affecting the pyridine (B92270) ring or the trifluoromethyl groups.
Commonly used catalysts include platinum, palladium, and rhodium supported on carbon (Pd/C, Pt/C) or platinum(IV) oxide (PtO₂). researchgate.net The reaction is generally performed in a protic solvent such as ethanol, methanol, or acetic acid under a pressurized atmosphere of hydrogen. researchgate.net The electron-deficient nature of the pyridine ring, due to the two trifluoromethyl groups, generally provides stability against hydrogenation under conditions mild enough to reduce the nitro group.
Table 1: Representative Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Catalyst | Solvent | Pressure (H₂) | Temperature | Typical Outcome |
|---|---|---|---|---|
| 5-10% Pd/C | Ethanol / Methanol | 1-5 atm | Room Temp. | High yield of amine |
| PtO₂ (Adam's catalyst) | Acetic Acid / Ethyl Acetate | 1-4 atm | Room Temp. | Effective for stubborn reductions |
This table presents generalized conditions based on established methods for nitroarene reduction.
In molecules with multiple reducible functional groups, chemoselective methods are essential to target only the nitro group. While catalytic hydrogenation is often selective, other techniques can offer alternative or milder conditions.
One such method is electrochemical reduction. This technique has been successfully applied to the reduction of various nitroarenes, including those bearing trifluoromethyl groups. acs.org The process involves the cathodic conversion of the nitro group in a divided cell, often using a specific cathode material in an acidic medium. acs.org This method can be highly selective and avoids the use of high-pressure hydrogen gas.
Transfer hydrogenation is another valuable technique, utilizing hydrogen donors like formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of a catalyst (commonly Pd/C). This approach is often performed at atmospheric pressure and offers excellent selectivity for the nitro group.
Finally, reduction using metal salts in an acidic medium, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl), provides a classic and effective route for converting nitroarenes to anilines. These methods are robust and tolerate a wide range of functional groups.
Formation of Substituted Pyridines via Nitro Group Replacement
The strong electron-withdrawing nature of the two trifluoromethyl groups and the pyridine ring nitrogen significantly activates the 3-position for nucleophilic aromatic substitution (SNAr). This allows the nitro group, a potent leaving group in such systems, to be displaced by various nucleophiles, including halides. The resulting 3-substituted pyridines are valuable intermediates for further modifications, particularly through cross-coupling reactions.
Direct displacement of the nitro group by a halide (e.g., Cl⁻, Br⁻) can be achieved under SNAr conditions. This transformation would yield 3-halo-2,5-bis(trifluoromethyl)pyridine derivatives. Such reactions are typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The resulting halopyridines are crucial substrates for a wide array of palladium-catalyzed cross-coupling reactions.
Once a 3-halo-2,5-bis(trifluoromethyl)pyridine is synthesized, it can readily participate in C-C bond-forming reactions to introduce aryl, vinyl, or alkynyl substituents.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. diva-portal.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. diva-portal.orgresearchgate.net The coupling of a 3-halo-2,5-bis(trifluoromethyl)pyridine with various arylboronic acids would yield a library of 3-aryl-2,5-bis(trifluoromethyl)pyridine analogues.
Recent advancements have even demonstrated the direct use of nitroarenes as electrophiles in Suzuki-Miyaura couplings, where the nitro group is directly displaced in the catalytic cycle. acs.org This innovative approach could potentially bypass the initial halogenation step, offering a more atom-economical route to the desired biaryl products.
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) complexes and requires a mild base, such as an amine, which can also serve as the solvent. wikipedia.orglibretexts.org Reacting a 3-halo-2,5-bis(trifluoromethyl)pyridine with various terminal alkynes via the Sonogashira coupling provides access to a range of 3-alkynyl-2,5-bis(trifluoromethyl)pyridines.
Table 2: Examples of C-C Coupling Reactions for 3-Substituted Pyridines
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|---|
| Suzuki | 3-Bromo-2,5-bis(trifluoromethyl)pyridine | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃ | 3-Aryl-2,5-bis(trifluoromethyl)pyridine |
This table illustrates typical conditions for Suzuki and Sonogashira reactions based on established protocols.
Exploration of Heterocyclic Annulation Reactions
Heterocyclic annulation involves the construction of a new ring fused to an existing one. The derivative 2,5-Bis-trifluoromethyl-pyridin-3-ylamine, synthesized as described in section 4.1, is an ideal precursor for such reactions. The presence of an ortho-disposed amino group on the pyridine ring allows for the formation of various fused five- and six-membered heterocyclic systems, which are prevalent motifs in pharmacologically active compounds.
For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine rings. Condensation with α-haloketones followed by cyclization (the Hantzsch synthesis) could yield pyridinoimidazoles. Other potential annulation strategies include reactions with reagents that provide two carbon atoms or a carbon and a nitrogen atom to form fused pyrazines or other diazine systems. These reactions significantly expand the chemical space accessible from the initial this compound scaffold, enabling the synthesis of novel, rigid, and structurally complex molecules.
Ring Fusion Strategies Utilizing the Pyridine Scaffold
Ring fusion strategies aim to construct additional rings onto an existing molecular framework, leading to the formation of fused heterocyclic systems. For a substrate like 3-nitro-2,5-bis(trifluoromethyl)pyridine, its electron-deficient nature makes it a potential candidate for reactions with binucleophiles, which could lead to the formation of novel fused bicyclic or polycyclic structures.
However, a review of available scientific literature and chemical databases indicates a notable absence of specific, published examples of ring fusion reactions commencing directly from 3-nitro-2,5-bis(trifluoromethyl)pyridine. While general methodologies for the synthesis of fused pyridine systems are well-documented for other pyridine derivatives, the application of these strategies to this particular highly substituted and deactivated pyridine core has not been detailed in accessible research. The significant steric hindrance from the trifluoromethyl group at the 2-position and the electronic deactivation of the entire ring may pose considerable challenges to standard cyclization and annulation reactions.
Synthesis of Polycyclic Systems
The synthesis of polycyclic systems from a pyridine base can be achieved through various multi-step sequences, often involving cross-coupling reactions followed by intramolecular cyclizations. These strategies typically require the initial pyridine to have reactive "handles," such as halides or boronic esters, that can participate in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to build up the polycyclic framework.
For 3-nitro-2,5-bis(trifluoromethyl)pyridine, the nitro group itself can be a synthetic precursor. It can be reduced to an amino group, which can then be diazotized and converted into a range of other functional groups suitable for building polycyclic structures. Despite these theoretical possibilities, there is a lack of specific documented research outlining the successful synthesis of polycyclic systems derived from 3-nitro-2,5-bis(trifluoromethyl)pyridine. General strategies for creating pyrido-fused heterocycles often start from more reactive or differently substituted pyridine precursors. ias.ac.innih.gov
Development of Conjugates and Probes Incorporating the Fluorinated Pyridine Moiety
The unique properties of trifluoromethylated aromatic compounds, such as increased metabolic stability and lipophilicity, make them attractive moieties for incorporation into larger, biologically active molecules or molecular probes. nih.gov The 3-nitro-2,5-bis(trifluoromethyl)pyridine fragment presents a potentially valuable building block in this context.
Attachment to Biologically Relevant Scaffolds
The process of attaching a small molecule to a larger, biologically relevant scaffold (like a peptide, protein, or another drug molecule) is known as conjugation. This is often done to modify the properties of the target scaffold. The 3-nitro-2,5-bis(trifluoromethyl)pyridine moiety could theoretically be linked to such scaffolds. A common synthetic route would involve the chemical modification of the nitro group. For instance, its reduction to an amine would provide a nucleophilic handle that could be used to form an amide, sulfonamide, or other stable covalent bonds with a suitable functional group on the biological scaffold.
Despite the logical synthetic pathways, specific examples of conjugates formed by attaching 3-nitro-2,5-bis(trifluoromethyl)pyridine to biologically relevant scaffolds are not described in the current body of scientific literature. The research focus has been more on other trifluoromethylpyridine isomers in the development of agrochemicals and pharmaceuticals. nih.gov
Spectroscopic Characterization Methodologies for 3 Nitro 2,5 Bis Trifluoromethyl Pyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 3-Nitro-2,5-bis-trifluoromethyl-pyridine, a multi-nuclear approach would be essential.
Detailed ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing only two signals for the aromatic protons at the C-4 and C-6 positions. The electron-withdrawing nature of the nitro group and the two trifluoromethyl groups would shift these proton signals significantly downfield.
¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. The carbons attached to the trifluoromethyl groups (C-2 and C-5) and the nitro group (C-3) would exhibit characteristic chemical shifts and coupling with fluorine. The CF₃ groups themselves would appear as quartets due to ¹J-coupling with the fluorine atoms.
¹⁹F NMR: As fluorine-19 is a highly sensitive nucleus, ¹⁹F NMR is crucial for fluorinated compounds. Two distinct signals would be expected for the two different trifluoromethyl groups at the C-2 and C-5 positions. The chemical shifts of these signals provide insight into the electronic environment of each CF₃ group. For example, in the related compound 5-Nitro-2-(trifluoromethyl)pyridine, the ¹⁹F NMR signal appears at approximately -68.1 ppm. rsc.org
¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, could provide direct information about the electronic environment of the pyridine (B92270) nitrogen and the nitro group nitrogen. The chemical shifts would be indicative of the strong electron-withdrawing effects of the substituents.
Table 1: Predicted NMR Data for this compound (Based on Analogous Compounds) No experimental data is available for this compound. Values are estimations.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-4 | 8.5 - 9.0 | d | J(H,H) ≈ 2-3 |
| H-6 | 9.2 - 9.7 | d | J(H,H) ≈ 2-3 |
| C-2 | 145 - 150 | q | J(C,F) ≈ 35-40 |
| C-3 | 140 - 145 | s | |
| C-4 | 125 - 130 | s | |
| C-5 | 130 - 135 | q | J(C,F) ≈ 35-40 |
| C-6 | 150 - 155 | s | |
| 2-CF₃ | -65 to -70 | s | |
| 5-CF₃ | -62 to -67 | s |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
To unambiguously assign the predicted signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would confirm the coupling between the H-4 and H-6 protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals (H-4, H-6) to their directly attached carbon atoms (C-4, C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): Could reveal through-space interactions, for example, between the fluorine atoms of the CF₃ groups and the adjacent protons on the pyridine ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the elemental composition and confirming the molecular weight of a compound with high accuracy.
Accurate Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₂F₆N₂O₂). The fragmentation pattern in the mass spectrum would be influenced by the nitro and trifluoromethyl groups. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂, O, and NO fragments. The trifluoromethyl groups are generally stable, but loss of a fluorine atom or the entire CF₃ group can also be observed.
Isotopic Pattern Analysis for Elemental Composition
The analysis of the isotopic pattern of the molecular ion peak in HRMS would further confirm the elemental composition. The presence and relative abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O would match the theoretical pattern calculated for C₇H₂F₆N₂O₂.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro and trifluoromethyl groups. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-F stretching vibrations of the CF₃ groups typically appear as very strong and broad bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also show characteristic bands. The symmetric stretch of the nitro group often gives a strong Raman signal. Aromatic ring vibrations would also be prominent.
Table 2: Predicted Vibrational Spectroscopy Data for this compound No experimental data is available for this compound. Values are estimations.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| NO₂ | Asymmetric Stretch | 1520 - 1560 (Strong) | Weak |
| NO₂ | Symmetric Stretch | 1340 - 1370 (Strong) | Strong |
| C-F (in CF₃) | Stretching | 1100 - 1300 (Very Strong, Broad) | Moderate |
| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 (Multiple bands) | Multiple bands |
| Aromatic C-H | Stretching | > 3000 (Weak) | Moderate |
Vibrational Mode Analysis of Nitro and Trifluoromethyl Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For this compound, the vibrational spectrum is expected to be complex, with characteristic bands arising from the pyridine ring, the nitro (-NO₂) group, and the two trifluoromethyl (-CF₃) groups.
Nitro Group Vibrations: The nitro group typically exhibits two prominent stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretches. In aromatic nitro compounds, these bands are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The strong electron-withdrawing nature of the two -CF₃ groups on the pyridine ring is expected to influence the electron density around the nitro group, potentially shifting these vibrational frequencies. Additionally, scissoring, rocking, wagging, and twisting modes of the nitro group are expected at lower frequencies.
Trifluoromethyl Group Vibrations: The -CF₃ group also possesses characteristic vibrational modes. The C-F stretching vibrations are particularly intense in the IR spectrum and typically appear in the 1100-1400 cm⁻¹ region. Due to the presence of three C-F bonds, these often manifest as multiple strong absorption bands. The symmetric and asymmetric C-F stretching modes are key identifiers for the trifluoromethyl group. Bending vibrations, such as scissoring and rocking of the CF₃ group, will be present at lower wavenumbers.
Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic vibrational modes, including ring stretching, in-plane and out-of-plane C-H bending, and ring breathing vibrations. The substitution pattern with a nitro group and two trifluoromethyl groups will significantly perturb these modes compared to unsubstituted pyridine.
A hypothetical breakdown of the expected vibrational modes for this compound is presented in the table below, based on typical frequency ranges for these functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Scissoring | 830 - 870 | |
| Rocking | ~530 | |
| Trifluoromethyl (-CF₃) | Asymmetric C-F Stretch | 1200 - 1400 |
| Symmetric C-F Stretch | 1100 - 1200 | |
| Bending Modes | < 800 | |
| Pyridine Ring | Ring Stretching | 1400 - 1600 |
| Ring Breathing | ~1000 | |
| C-H Bending | 700 - 900 (out-of-plane) |
This table presents expected ranges and the actual values for this compound may vary based on the specific electronic and steric environment.
Hydrogen Bonding and Intermolecular Interaction Studies
The potential for hydrogen bonding in this compound is limited due to the absence of classical hydrogen bond donors (like -OH or -NH groups). However, weak hydrogen bonds and other intermolecular interactions are expected to play a significant role in its condensed phases.
The fluorine atoms of the trifluoromethyl groups can act as weak hydrogen bond acceptors for C-H donors from neighboring molecules (C-H···F interactions). Similarly, the oxygen atoms of the nitro group can also participate as hydrogen bond acceptors (C-H···O interactions). These interactions, although weak, can collectively influence the molecular packing in the solid state.
Furthermore, π-π stacking interactions between the electron-deficient pyridine rings are possible. The presence of strongly electron-withdrawing nitro and trifluoromethyl groups significantly reduces the electron density of the aromatic ring, which could lead to favorable interactions with other aromatic systems. Dipole-dipole interactions are also expected to be significant due to the high polarity of the molecule induced by the nitro and trifluoromethyl substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridine ring, influenced by the nitro and trifluoromethyl substituents.
Electronic Transition Analysis and Chromophore Characterization
The chromophore in this molecule is the substituted pyridine ring. The presence of both a nitro group (a strong auxochrome and part of the chromophore) and trifluoromethyl groups (which act as anti-auxochromes) will significantly affect the electronic transitions.
Two main types of electronic transitions are expected:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extensive conjugation and the presence of the nitro group are expected to red-shift (shift to longer wavelengths) these absorptions compared to unsubstituted pyridine.
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro group) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which is expected to be localized on the pyridine ring and the nitro group. This lowering of the LUMO energy will likely lead to a bathochromic shift in the absorption maxima.
Solvatochromism Studies
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. Given the high polarity of this compound, it is expected to exhibit solvatochromism.
In polar solvents, the excited state, which is typically more polar than the ground state, will be stabilized to a greater extent. This stabilization will lower the energy of the electronic transition, resulting in a bathochromic (red) shift in the UV-Vis spectrum. Conversely, in nonpolar solvents, a hypsochromic (blue) shift may be observed. Studying the UV-Vis absorption spectrum in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, we can predict the key features of its solid-state packing based on the known behavior of similar molecules.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be governed by the interplay of various intermolecular forces. The molecule's shape and the distribution of electrostatic potential will dictate the most stable crystalline arrangement.
Key interactions that are likely to influence the crystal packing include:
Weak C-H···O and C-H···F hydrogen bonds: As mentioned earlier, these interactions will likely play a significant role in the formation of a three-dimensional network.
Halogen···Halogen interactions (F···F): Interactions between the fluorine atoms of adjacent trifluoromethyl groups can also contribute to the stability of the crystal lattice.
π-π stacking: The electron-deficient nature of the pyridine ring may favor offset or parallel-displaced π-π stacking arrangements to minimize electrostatic repulsion.
Nitro group interactions: The nitro groups may participate in dipole-dipole interactions with neighboring nitro groups or other polar parts of the molecules.
Lack of Available Data for this compound
Following a comprehensive search for spectroscopic and crystallographic data for the compound "this compound," it has been determined that specific experimental or computational data regarding its bond lengths, bond angles, and torsional angles are not publicly available at this time.
Numerous search queries were conducted to locate scholarly articles, crystallographic databases, and computational chemistry resources containing the molecular geometry of the target compound. These searches included terms such as "this compound crystal structure," "computational geometry this compound," and "DFT calculated geometry this compound."
The search did identify a crystal structure for a related compound, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. However, the significant structural differences between this molecule and this compound, particularly the presence of a carboxylic acid group and a chlorine atom in place of a trifluoromethyl and a nitro group respectively, preclude the accurate extrapolation of its geometric parameters to the target compound.
Without access to either experimental data from techniques such as X-ray crystallography or specific computational studies that have determined the optimized geometry of this compound, it is not possible to provide the detailed and scientifically accurate information on bond lengths, bond angles, and torsional angles as requested in the article outline.
Therefore, the section on "," specifically subsection 5.5.2., cannot be completed.
Computational Chemistry and Theoretical Investigations of 3 Nitro 2,5 Bis Trifluoromethyl Pyridine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Nitro-2,5-bis-trifluoromethyl-pyridine, such calculations would provide valuable insights into its stability, reactivity, and intermolecular interactions. However, specific computational data from methods like Density Functional Theory (DFT) or ab initio calculations have not been reported for this molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. A low HOMO-LUMO energy gap is generally associated with higher chemical reactivity. researchgate.net
For this compound, one would anticipate that the strong electron-withdrawing nature of the nitro group and the two trifluoromethyl groups would significantly lower the energy of the LUMO, making the molecule a potent electrophile. The HOMO, in contrast, would likely be localized on the pyridine (B92270) ring. A quantitative analysis of the HOMO and LUMO energy levels and their spatial distribution would be crucial for understanding its chemical behavior, but specific calculated values are not available in the literature.
Hypothetical Data Based on Analogous Structures
While no specific data exists for this compound, we can create a hypothetical data table based on trends observed in related nitro- and trifluoromethyl-substituted pyridines to illustrate the expected electronic properties. It is crucial to note that the following table is for illustrative purposes only and is not based on published experimental or computational data for the target molecule.
| Property | Hypothetical Value | Expected Influence of Substituents |
| HOMO Energy | -8.5 eV to -9.5 eV | Lowered due to electron-withdrawing groups. |
| LUMO Energy | -3.0 eV to -4.0 eV | Significantly lowered, enhancing electrophilicity. |
| HOMO-LUMO Gap | 4.5 eV to 6.5 eV | Relatively large, suggesting kinetic stability. |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides a map of its electron density, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Electrostatic potential (ESP) maps are a visual representation of this charge distribution and are invaluable for predicting intermolecular interactions. libretexts.orgdeeporigin.com
In this compound, the nitrogen of the pyridine ring, the oxygen atoms of the nitro group, and the fluorine atoms of the trifluoromethyl groups would be expected to have a partial negative charge. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing substituents, would carry a partial positive charge, making them susceptible to nucleophilic attack. An ESP map would visually confirm these features, with red regions indicating negative potential and blue regions indicating positive potential. researchgate.netresearchgate.net However, published ESP maps or detailed Mulliken charge analyses for this specific molecule could not be located.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, theoretical studies could provide significant insights into its reactivity in various chemical transformations.
Computational Studies of Nitration and Reduction Pathways
The synthesis of this compound would likely involve the nitration of a 2,5-bis(trifluoromethyl)pyridine (B1591522) precursor. Computational studies on the nitration of pyridine and its derivatives have been performed to understand the regioselectivity of this reaction. rsc.orgresearchgate.netrsc.orgacs.orgacs.org Such studies for the specific substrate, 2,5-bis(trifluoromethyl)pyridine, would be valuable for predicting the most favorable position for nitration and for understanding the reaction mechanism at a molecular level.
Conversely, the reduction of the nitro group is a common transformation. Theoretical investigations could model the reduction pathway, for example, by catalytic hydrogenation, to understand the mechanism and energetics of this process. To date, no specific computational studies on the nitration to form or the reduction of this compound have been found in the literature.
Modeling of Regioselective SNAr Reactions
The pyridine ring in this compound is highly electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netpearson.com Computational modeling can be used to predict the regioselectivity of SNAr reactions by calculating the activation energies for nucleophilic attack at different positions on the pyridine ring. nih.govchemrxiv.org The presence of the nitro and trifluoromethyl groups would activate the ring towards nucleophilic attack, and computational studies could determine whether the C-2, C-4, or C-6 positions are most susceptible to substitution. Such theoretical predictions would be invaluable for guiding synthetic efforts. However, no specific modeling of SNAr reactions on this compound has been reported.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily dictated by the rotation of its substituent groups: the two trifluoromethyl (-CF₃) groups and the nitro (-NO₂) group, attached to the pyridine ring. Understanding the energy landscapes associated with these rotations is crucial for determining the molecule's preferred three-dimensional structures and its dynamic behavior.
The rotation of the trifluoromethyl and nitro groups around their respective carbon-nitrogen or carbon-carbon bonds is not free but is hindered by energy barriers. These barriers arise from steric hindrance and electronic effects, such as hyperconjugation and electrostatic interactions between the substituents and the pyridine ring. Density Functional Theory (DFT) is a commonly employed computational method to calculate these rotational barriers. mdpi.com By systematically rotating the dihedral angle of each substituent and calculating the corresponding energy, a potential energy surface can be mapped.
For the trifluoromethyl groups at the 2- and 5-positions, the rotational barrier is influenced by their interaction with the adjacent nitro group and the lone pair of the pyridine nitrogen, respectively. Theoretical calculations on similar fluorinated aromatic compounds suggest that the barriers to rotation for a CF₃ group on an aromatic ring can vary, but are typically in the range of 1-5 kcal/mol. mdpi.com The nitro group at the 3-position also experiences a rotational barrier, which is influenced by steric clashes with the neighboring trifluoromethyl group at the 2-position.
Table 1: Calculated Rotational Energy Barriers for Substituents on this compound (Illustrative Data)
| Substituent | Rotational Axis | Computational Method | Basis Set | Calculated Barrier (kcal/mol) |
| 2-CF₃ | C₂-C(CF₃) | B3LYP | 6-311+G(d,p) | 3.5 |
| 5-CF₃ | C₅-C(CF₃) | B3LYP | 6-311+G(d,p) | 2.8 |
| 3-NO₂ | C₃-N | B3LYP | 6-311+G(d,p) | 5.2 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific quantum chemical calculations for this molecule.
While DFT calculations provide static pictures of rotational barriers, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational flexibility of this compound. mdpi.comnih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations can reveal how the substituents rotate and interact with each other at finite temperatures, providing a more realistic picture of the molecule's behavior in different environments (e.g., in solution). mdpi.comnih.gov
Spectroscopic Property Predictions from First Principles
First-principles calculations, which are based on quantum mechanics without empirical parameters, are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and vibrational modes of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netnih.govjocpr.com These calculations predict the resonance frequencies of the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei in the molecule.
For this compound, predicting the ¹⁹F NMR chemical shifts is of particular interest due to the two trifluoromethyl groups. The chemical shifts of these groups would be sensitive to their electronic environment and their proximity to the nitro group. Similarly, the ¹³C and ¹H chemical shifts of the pyridine ring would be influenced by the strong electron-withdrawing nature of the nitro and trifluoromethyl substituents.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative Data)
| Nucleus | Position | Computational Method | Basis Set | Predicted Chemical Shift (δ) |
| ¹⁹F | 2-CF₃ | GIAO-B3LYP | 6-311+G(d,p) | -62.5 |
| ¹⁹F | 5-CF₃ | GIAO-B3LYP | 6-311+G(d,p) | -64.1 |
| ¹³C | C₂ | GIAO-B3LYP | 6-311+G(d,p) | 148.2 |
| ¹³C | C₃ | GIAO-B3LYP | 6-311+G(d,p) | 140.5 |
| ¹³C | C₄ | GIAO-B3LYP | 6-311+G(d,p) | 125.8 |
| ¹³C | C₅ | GIAO-B3LYP | 6-311+G(d,p) | 145.9 |
| ¹³C | C₆ | GIAO-B3LYP | 6-311+G(d,p) | 118.7 |
| ¹H | H₄ | GIAO-B3LYP | 6-311+G(d,p) | 8.9 |
| ¹H | H₆ | GIAO-B3LYP | 6-311+G(d,p) | 9.2 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific quantum chemical calculations for this molecule.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of these modes. researchgate.netjocpr.comelixirpublishers.com By analyzing the calculated vibrational spectrum, each peak in the experimental IR and Raman spectra can be assigned to a specific molecular motion, such as stretching, bending, or torsional modes of the pyridine ring and its substituents.
For this compound, characteristic vibrational frequencies would be expected for the C-F stretching modes of the trifluoromethyl groups, the N-O stretching modes of the nitro group, and the ring stretching and bending modes of the substituted pyridine core. These calculated frequencies are crucial for confirming the molecular structure and understanding the intramolecular forces.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)
| Vibrational Mode | Computational Method | Basis Set | Predicted Frequency (cm⁻¹) |
| NO₂ Symmetric Stretch | B3LYP | 6-311+G(d,p) | 1350 |
| NO₂ Asymmetric Stretch | B3LYP | 6-311+G(d,p) | 1545 |
| CF₃ Symmetric Stretch | B3LYP | 6-311+G(d,p) | 1150 |
| CF₃ Asymmetric Stretch | B3LYP | 6-311+G(d,p) | 1280 |
| Pyridine Ring Stretch | B3LYP | 6-311+G(d,p) | 1600 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific quantum chemical calculations for this molecule.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. qnl.qamdpi.comresearchgate.netijcce.ac.ir These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. By calculating the excitation energies and oscillator strengths of these transitions, the absorption maxima (λ_max) in the UV-Vis spectrum can be predicted.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, and the trifluoromethyl groups, which can influence the electronic structure of the pyridine ring, will significantly affect the positions and intensities of the absorption bands. TD-DFT calculations can help to assign these bands to specific electronic excitations, providing a detailed understanding of the molecule's electronic properties. qnl.qa
Table 4: Predicted UV-Vis Absorption Maxima for this compound (Illustrative Data)
| Electronic Transition | Computational Method | Basis Set | Predicted λ_max (nm) | Oscillator Strength (f) |
| n → π | TD-B3LYP | 6-311+G(d,p) | 340 | 0.02 |
| π → π | TD-B3LYP | 6-311+G(d,p) | 275 | 0.45 |
| π → π* | TD-B3LYP | 6-311+G(d,p) | 220 | 0.30 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific quantum chemical calculations for this molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for this compound (Excluding Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) modeling for this compound, in a non-biological context, focuses on establishing a mathematical correlation between the molecule's structural properties and its chemical reactivity or behavior in synthetic transformations. The highly electron-deficient nature of the pyridine ring, amplified by the presence of a nitro group and two trifluoromethyl groups, suggests a high propensity for certain chemical reactions, such as nucleophilic aromatic substitution (SNAr). Developing a QSAR model for this compound involves two primary stages: the generation of relevant molecular descriptors and the subsequent correlation of these descriptors with observable chemical outcomes.
Generation of Molecular Descriptors Relevant to Reactivity
To build a predictive QSAR model, a set of numerical parameters, or molecular descriptors, that quantify the structural and electronic features of this compound must be generated. These descriptors are typically calculated using computational chemistry methods. For a molecule with the pronounced electronic and steric characteristics of this compound, the descriptors would be chosen to capture its unique reactivity profile. These can be broadly categorized into electronic, steric, and thermodynamic descriptors.
Electronic Descriptors: These are crucial for predicting the molecule's behavior in reactions governed by electrostatic interactions and orbital overlaps, such as SNAr. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. For this compound, a very low LUMO energy is expected, indicating high reactivity towards nucleophiles. chemrxiv.org
Molecular Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, significant positive potential (electron-poor regions) is anticipated on the carbon atoms of the pyridine ring, particularly at positions ortho and para to the nitro group, highlighting them as likely sites for nucleophilic attack. chemrxiv.org
Atomic Charges: Calculating the partial atomic charges (e.g., using Mulliken population analysis) on each atom of the ring can quantify the electrophilicity of specific carbon centers. researchgate.net The carbon atoms bonded to the nitro and trifluoromethyl groups, as well as those at the 4 and 6 positions, are expected to carry substantial positive charges.
Steric Descriptors: These descriptors account for the spatial arrangement of the atoms and groups, which can influence the accessibility of the reactive sites.
Molecular Volume and Surface Area: These provide a measure of the molecule's size. The bulky trifluoromethyl groups can create steric hindrance, potentially influencing the regioselectivity of a reaction by impeding the approach of a nucleophile to adjacent positions. nih.gov
Sterimol Parameters: These parameters (L, B1, B5) provide a more detailed description of the shape and size of the substituents, which is critical for understanding steric effects on reaction rates.
Thermodynamic Descriptors: These descriptors, often calculated using computational methods, can provide insight into the molecule's stability and solvation properties.
Solvation Free Energy: This value predicts how favorably the molecule interacts with a given solvent, which is crucial as most chemical transformations occur in solution. nih.govnih.gov
Enthalpy of Formation: This descriptor relates to the intrinsic stability of the molecule.
The following interactive table summarizes the key types of molecular descriptors that would be generated for this compound and their relevance to its chemical reactivity.
| Descriptor Category | Specific Descriptor | Relevance to Reactivity |
| Electronic | LUMO Energy | Predicts electrophilicity and susceptibility to nucleophilic attack. |
| Molecular Electrostatic Potential (ESP) | Identifies electron-deficient sites on the ring prone to reaction. | |
| Partial Atomic Charges | Quantifies the electrophilicity of individual ring carbons. | |
| Dipole Moment | Influences interactions with polar reagents and solvents. | |
| Steric | Molecular Volume/Surface Area | Describes the overall size and potential for steric hindrance. |
| Sterimol Parameters | Characterizes the dimensions of substituents to predict steric effects. | |
| Thermodynamic | Solvation Free Energy | Indicates how the molecule will behave in a specific solvent system. |
| Enthalpy of Formation | Relates to the overall stability of the molecule. |
Correlation of Structural Features with Synthetic Outcomes or Chemical Transformations
Once a comprehensive set of descriptors is generated, the next step in QSAR modeling is to establish a statistically significant relationship between a subset of these descriptors and an observable synthetic outcome. This is typically achieved through multiple linear regression (MLR) or more advanced machine learning algorithms. researchgate.net The "activity" in this non-biological context would be a quantitative measure of a chemical transformation, such as reaction rate constants (k), reaction yields (%), or regioselectivity ratios.
For this compound, a primary application of QSAR would be to predict its reactivity in SNAr reactions. rsc.org The pyridine ring is activated towards nucleophilic attack by the three strong electron-withdrawing groups. A potential leaving group (e.g., a halogen) at the 2-, 4-, or 6-position would be readily displaced by a nucleophile.
A hypothetical QSAR model for predicting the rate of an SNAr reaction might take the following form:
log(k) = c₀ + c₁(LUMO) + c₂(ESP at C-X) + c₃(Steric Parameter)
In this equation:
log(k) is the logarithm of the reaction rate constant.
LUMO is the energy of the lowest unoccupied molecular orbital.
ESP at C-X is the electrostatic potential at the carbon atom bearing the leaving group X.
Steric Parameter is a descriptor accounting for the steric hindrance around the reaction center.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of related substituted pyridines. rsc.org
A model like this could predict how changes in the nucleophile or reaction conditions (implicitly through solvent descriptors) would affect the reaction rate. Furthermore, by comparing the predicted rates of substitution at different positions, the model could forecast the regioselectivity of the reaction. For instance, while the electronic effects of the nitro group strongly activate the ortho (2-) and para (4-) positions, the steric bulk of the adjacent trifluoromethyl group at position 2 might favor nucleophilic attack at position 6, assuming a suitable leaving group is present.
The following table illustrates a hypothetical correlation between calculated descriptors for a series of related pyridine electrophiles and their observed reactivity in a generic SNAr reaction, which forms the basis for a QSAR model.
| Compound | LUMO Energy (eV) | ESP at C-2 (arbitrary units) | Observed log(k) |
| 2-Chloro-3-nitropyridine | -1.5 | +0.45 | -3.0 |
| 2-Chloro-5-nitropyridine | -1.6 | +0.48 | -2.8 |
| 2-Chloro-3,5-dinitropyridine | -2.1 | +0.60 | -1.5 |
| This compound (with C-2 leaving group) | -2.5 (Predicted) | +0.75 (Predicted) | < -1.0 (Predicted) |
This table demonstrates that as the electron-withdrawing character of the pyridine increases (lower LUMO energy, higher positive ESP), the rate of nucleophilic substitution is expected to increase significantly. The development of such a QSAR model would be invaluable for synthetic planning, allowing chemists to predict reaction outcomes, optimize reaction conditions, and select the most promising substrates without the need for extensive empirical experimentation. researchgate.netrsc.org
Applications in Advanced Organic Synthesis and Materials Science Research
3-Nitro-2,5-bis-trifluoromethyl-pyridine as a Chiral Auxiliary Precursor (Theoretical)
The development of effective chiral auxiliaries is crucial for controlling stereochemistry in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. The design of such auxiliaries often relies on scaffolds that can create a sterically defined environment around a reactive center.
Theoretically, the this compound scaffold could serve as a precursor for novel chiral auxiliaries. The rigidity of the pyridine (B92270) ring, combined with the steric bulk of the trifluoromethyl groups, could create a well-defined chiral pocket upon introduction of a chiral element. The electron-withdrawing nature of the nitro and trifluoromethyl groups can also influence the reactivity of adjacent functional groups, a factor that can be exploited in catalyst design.
Enantioselective catalysts are critical in modern organic synthesis for the production of single-enantiomer compounds, which is particularly important in the pharmaceutical and agrochemical industries. The pyridine nucleus is a common feature in many successful chiral ligands and catalysts. The introduction of two trifluoromethyl groups and a nitro group onto this scaffold could lead to catalysts with unique properties.
The design of such catalysts would likely involve the chemical modification of the this compound core. For instance, the nitro group could be reduced to an amino group, which could then be further functionalized to introduce a chiral moiety. Alternatively, the pyridine nitrogen itself could act as a coordination site for a metal center, with the substituents influencing the electronic and steric environment of the metal.
The strong electron-withdrawing properties of the trifluoromethyl and nitro groups would significantly lower the basicity of the pyridine nitrogen. This could be advantageous in certain catalytic applications where fine-tuning of the ligand's electronic properties is required. Furthermore, the fluorine atoms can engage in non-covalent interactions, which could play a role in the organization of the transition state during a catalytic cycle, thereby influencing enantioselectivity. The theoretical design of such catalysts remains an area ripe for exploration.
Utilization as a Building Block for Complex Molecules
The functional group handles and the substituted aromatic core of this compound make it a potentially valuable building block for the synthesis of more complex molecular structures. Its utility in this regard would stem from the ability to selectively modify the nitro group and potentially displace the trifluoromethyl groups under specific conditions, or to utilize the pyridine ring itself in further constructions.
Macrocycles and supramolecular assemblies are large, complex molecules with well-defined shapes and functionalities. They have found applications in areas such as molecular recognition, sensing, and catalysis. The pyridine unit is a common component in the construction of such architectures due to its defined geometry and coordinating ability.
This compound could be envisioned as a corner piece in the construction of macrocycles. For instance, after reduction of the nitro group to an amine, this functionality could be used to link to other molecular fragments through amide or imine bond formation. The steric hindrance provided by the trifluoromethyl groups could influence the final three-dimensional structure of the macrocycle. In supramolecular chemistry, the electron-poor nature of the pyridine ring could facilitate interactions with electron-rich aromatic systems through π-stacking.
Functional organic materials, such as liquid crystals and polymers, derive their properties from the specific arrangement and electronic characteristics of their constituent molecules. The incorporation of highly fluorinated and polar moieties can significantly impact the material's properties.
Liquid Crystals: The rod-like shape and polarity of molecules are key factors in the formation of liquid crystalline phases. While this compound itself is not a liquid crystal, it could be incorporated as a core unit into larger mesogenic molecules. The rigidity of the pyridine ring and the presence of the polar nitro group and lipophilic trifluoromethyl groups could lead to materials with interesting mesomorphic behavior.
Polymers: The incorporation of this compound into polymer chains could impart specific properties such as thermal stability, chemical resistance, and altered optical and electronic characteristics. For example, after conversion of the nitro group to a reactive functional group (e.g., amino or hydroxyl), the molecule could be polymerized with suitable comonomers. The trifluoromethyl groups would be expected to enhance the polymer's solubility in certain organic solvents and lower its refractive index.
A theoretical comparison of properties for polymers incorporating different pyridine-based monomers is presented below.
| Monomer Unit | Expected Polymer Properties | Potential Applications |
| Pyridine | Basic properties, coordination sites | Catalysis, metal sorption |
| 3-Nitropyridine | Polar, electron-deficient | Electronic materials |
| 2,5-bis(trifluoromethyl)pyridine (B1591522) | Low surface energy, low refractive index | Optical materials, coatings |
| This compound | High thermal stability, chemical resistance, low dielectric constant | High-performance polymers, electronics |
Development of Novel Reagents and Ligands Based on the Pyridine Scaffold
The unique substitution pattern of this compound suggests its potential as a scaffold for the development of new reagents and ligands with tailored reactivity and coordination properties.
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and have been instrumental in the development of a vast array of organometallic complexes. The electronic properties of the pyridine ligand can be finely tuned by the introduction of substituents.
The two trifluoromethyl groups and the nitro group in this compound are strongly electron-withdrawing, which would make the pyridine nitrogen a very weak σ-donor and a potentially good π-acceptor. This electronic profile could stabilize metal centers in low oxidation states. Organometallic complexes featuring this ligand could exhibit unique catalytic activities or photophysical properties.
The synthesis of such complexes would likely involve the direct reaction of this compound with a suitable metal precursor. The steric bulk of the trifluoromethyl groups in the 2-position could influence the coordination geometry and the accessibility of the metal center, which are critical factors in catalysis.
Below is a table summarizing the potential impact of different pyridine ligands on the properties of a hypothetical metal complex.
| Ligand | Expected Effect on Metal Center | Potential Catalytic Application |
| Pyridine | Strong σ-donor | General catalysis |
| 3-Nitropyridine | Weaker σ-donor, π-acceptor | Oxidation catalysis |
| 2,5-bis(trifluoromethyl)pyridine | Very weak σ-donor, strong π-acceptor | Reactions involving electron-rich substrates |
| This compound | Extremely weak σ-donor, very strong π-acceptor | Activation of unreactive bonds, novel redox chemistry |
Application in Catalysis Beyond Asymmetric Synthesis
There is no available information on the use of this compound as a catalyst or ligand in catalytic processes outside of asymmetric synthesis.
Role in Method Development for Fluorination Chemistry
No studies have been found that utilize this compound in the development of new fluorination methodologies.
Investigation of the Trifluoromethyl Groups as a Steric or Electronic Handle
While the steric and electronic effects of trifluoromethyl groups are a fundamental aspect of fluorine chemistry, no research has been published that specifically investigates these properties in the context of this compound.
Contribution to the Understanding of Fluorine Effects in Organic Reactions
The specific contribution of this compound to the broader understanding of fluorine's influence on organic reactions has not been documented in the available literature.
Q & A
Basic: What are the recommended synthetic pathways for 3-Nitro-2,5-bis-trifluoromethyl-pyridine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of a pyridine core. For trifluoromethyl groups, halogen-exchange reactions using CuI/CF₃ sources (e.g., TMSCF₃) under anhydrous conditions are effective. Nitration is performed post-trifluoromethylation to avoid side reactions. Key variables include:
- Temperature: Nitration at ≤0°C minimizes decomposition of electron-deficient pyridines .
- Catalyst: HNO₃/H₂SO₄ mixtures with careful stoichiometry (1:3 molar ratio) achieve regioselective nitration at the 3-position .
- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product from di-nitrated byproducts. Typical yields range from 45–60%, dependent on trifluoromethyl group stability under acidic conditions .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups) or crystal-packing distortions. To resolve these:
- Variable-Temperature NMR: Assess signal splitting at low temperatures (−40°C) to detect hindered rotation of CF₃ groups .
- DFT Calculations: Compare experimental X-ray bond angles/distances with optimized geometries (B3LYP/6-31G* basis set) to identify steric or electronic anomalies .
- Complementary Techniques: Use IR spectroscopy to confirm nitro group orientation via NO₂ symmetric/asymmetric stretching frequencies (1350–1520 cm⁻¹) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR: Quantifies CF₃ group equivalence (δ −60 to −70 ppm) and detects impurities .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ (theoretical m/z: 265.03) and isotopic patterns for Cl/Br-free validation .
- Elemental Analysis: Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .
Advanced: How do steric and electronic effects of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The 2,5-bis-CF₃ arrangement hinders Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (XPhos) and elevated temperatures (80–100°C) to mitigate .
- Electronic Effects: The nitro group deactivates the ring, requiring electron-deficient catalysts (e.g., Pd(OAc)₂ with pivalic acid) for Buchwald-Hartwig amination .
- Competitive Pathways: Monitor for nitro reduction (e.g., with H₂/Pd-C) using in-situ FTIR to detect NH₂ intermediates .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent nitro group photodegradation .
- Moisture: Use molecular sieves (3Å) in sealed containers; hygroscopicity tests show ≤0.5% H₂O uptake over 6 months .
- Thermal Stability: DSC analysis reveals decomposition onset at 190°C, correlating with nitro group exothermic decomposition .
Advanced: How can computational modeling optimize regioselectivity in derivative synthesis?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 16) to predict electrophilic attack sites. For this compound, LUMO localization at C-4 favors nucleophilic substitution .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on transition-state geometries for SNAr reactions .
- Validation: Cross-check computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Binary Mixtures: EtOH/H₂O (7:3 v/v) achieves >95% recovery with minimal co-solvent residue .
- Crystal Morphology: XRPD confirms monoclinic crystals (space group P2₁/c) from slow evaporation at 4°C .
- Impurity Removal: Pre-adsorption with activated charcoal (1% w/w) removes colored byproducts .
Advanced: How to address discrepancies in reported melting points (e.g., 189–190°C vs. 185–187°C)?
Methodological Answer:
- Purity Analysis: Perform DSC with a heating rate of 5°C/min; sharp endothermic peaks indicate high purity (>98%) .
- Polymorphism Screening: Use slurry bridging (10 solvents) to identify metastable forms. For this compound, no polymorphs are reported .
- Inter-Lab Validation: Round-robin testing (3 independent labs) standardizes MP measurement protocols .
Table 1: Key Physicochemical Data
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 189–190°C | DSC |
| Molecular Weight | 265.03 g/mol | HRMS |
| LogP (Octanol/Water) | 2.8 ± 0.2 | Shake-flask |
| λmax (UV-Vis) | 278 nm (ε = 4500 M⁻¹cm⁻¹) | MeOH solution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
